Spectroscopic Reference Guide for (S)-2-Methylaziridine: An In-depth NMR and FTIR Analysis
Spectroscopic Reference Guide for (S)-2-Methylaziridine: An In-depth NMR and FTIR Analysis
Introduction: The Significance of (S)-2-Methylaziridine and the Role of Spectroscopic Analysis
(S)-2-Methylaziridine, a chiral three-membered heterocyclic amine, is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its strained ring system makes it a reactive intermediate, susceptible to ring-opening reactions that allow for the introduction of nitrogen-containing functionalities with stereochemical control. The accurate and unambiguous characterization of this molecule is paramount for its effective use in research and development.
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic properties of (S)-2-methylaziridine. As a Senior Application Scientist, the aim is not merely to present data but to provide a field-proven framework for understanding and acquiring high-quality spectroscopic information for this and similar volatile, chiral small molecules. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems for generating reliable and reproducible data.
It is important to note that under standard achiral conditions, the NMR and FTIR spectra of the (S)-enantiomer are indistinguishable from its (R)-enantiomer or the racemic mixture. Therefore, the reference data presented herein is for the racemate of 2-methylaziridine, which is representative of the individual enantiomers in an achiral environment.
Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-2-methylaziridine, it provides detailed information about the electronic environment of each proton and carbon atom, as well as their connectivity.
Foundational Principles: Why NMR is Key for Aziridine Characterization
The highly strained three-membered ring of aziridines results in unique electronic properties that are readily observed by NMR. The ring protons and carbons are significantly shielded compared to their acyclic amine counterparts due to the ring strain. Furthermore, the pyramidal inversion of the nitrogen atom in aziridines is slower than in open-chain amines, which can sometimes lead to the observation of distinct signals for substituents on the nitrogen in different environments.[1]
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
Given that 2-methylaziridine is a volatile liquid, proper sample preparation and instrument parameter selection are critical for obtaining high-quality spectra.
Step-by-Step NMR Sample Preparation and Data Acquisition:
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Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for 2-methylaziridine. It is a relatively non-polar solvent that provides good solubility and has well-separated residual solvent and water peaks.
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Sample Concentration: A concentration of 10-20 mg of 2-methylaziridine in 0.5-0.7 mL of CDCl₃ is recommended for standard ¹H and ¹³C NMR experiments.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[2]
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NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
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Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for resolving the coupling patterns in the ¹H spectrum.
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¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
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Number of Scans: 16-32 scans are typically adequate.
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Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.
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Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.
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¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for each carbon.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
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Relaxation Delay (d1): A delay of 2 seconds is generally appropriate.
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Diagram of the NMR Experimental Workflow:
Caption: Workflow for FTIR analysis of (S)-2-methylaziridine.
Reference FTIR Data for 2-Methylaziridine
The following table summarizes the key experimental vibrational frequencies for 2-methylaziridine (vapor phase). [3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3330 | Medium | N-H Stretch |
| ~3060 | Medium | C-H Stretch (ring) |
| ~2970 | Strong | C-H Asymmetric Stretch (CH₃) |
| ~2880 | Medium | C-H Symmetric Stretch (CH₃) |
| ~1460 | Medium | CH₃ Asymmetric Deformation |
| ~1380 | Medium | CH₃ Symmetric Deformation |
| ~1220 | Strong | Ring Breathing / CH₂ Wag |
| ~1050 | Strong | C-N Stretch / Ring Deformation |
| ~840 | Strong | Ring Deformation / CH₂ Rock |
Interpretation of the FTIR Spectrum:
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N-H Stretch: The peak around 3330 cm⁻¹ is characteristic of an N-H stretching vibration in a secondary amine.
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C-H Stretches: The bands between 2880 cm⁻¹ and 3060 cm⁻¹ correspond to the C-H stretching vibrations of the methyl group and the aziridine ring.
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Fingerprint Region: The region below 1500 cm⁻¹ contains a series of complex bands that are characteristic of the 2-methylaziridine molecule. The strong absorptions around 1220 cm⁻¹, 1050 cm⁻¹, and 840 cm⁻¹ are particularly useful for identifying the aziridine ring structure. [3]
Conclusion: An Integrated Spectroscopic Approach
The combination of NMR and FTIR spectroscopy provides a powerful and comprehensive toolkit for the characterization of (S)-2-methylaziridine. While standard spectroscopic techniques do not differentiate between enantiomers, they provide a wealth of structural information that is essential for confirming the identity and purity of this important chiral building block. For enantiomeric excess determination, the use of chiral auxiliaries in NMR is recommended. The data and protocols presented in this guide offer a robust foundation for researchers, scientists, and drug development professionals working with (S)-2-methylaziridine and related compounds.
References
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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A2 Technologies. (2010). Portable Transmission FTIR Analysis of Volatile Samples Using the DialPath Liquid Cell. Retrieved from [Link]
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Baran, P. (n.d.). Aziridines in Synthesis. The Baran Laboratory. Retrieved from [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Agilent Technologies. (2011). FTIR transmission measurement of volatile liquids using the Cary 630 FTIR equipped with DialPath technology. Retrieved from [Link]
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Chemical Society of Japan. (n.d.). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Retrieved from [Link]
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Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Rauk, A., Eggimann, T., Wieser, H., & Yang, D. (1992). The infrared spectrum of 2-methylaziridine from scaled ab initio force fields. Canadian Journal of Chemistry, 70(2), 464-475.
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ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2024, July 9). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
- Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR.
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ChemRxiv. (n.d.). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methylaziridine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). (s)-2-Methylaziridine. Retrieved from [Link]
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National Toxicology Program. (n.d.). RoC Profile: 2-Methylaziridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Retrieved from [Link]
